

# A Comparative Analysis of Experimental and Theoretical Data for 2-Phenylthiophene

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## Compound of Interest

Compound Name: 2-Phenylthiophene

Cat. No.: B1362552

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For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical and spectroscopic properties of molecular compounds is paramount. This guide provides a detailed cross-referencing of experimental and theoretical data for **2-Phenylthiophene** (CAS No. 825-55-8), a heterocyclic aromatic compound with applications in pharmaceuticals and materials science. By juxtaposing experimental findings with computational predictions, this document aims to offer a comprehensive resource for the validation of theoretical models and a deeper understanding of the molecule's behavior.

## Spectroscopic and Physical Properties: A Side-by-Side Comparison

The following tables summarize the available experimental and theoretical data for **2-Phenylthiophene**, facilitating a direct comparison of its key spectroscopic and physical characteristics.

### Table 1: $^1\text{H}$ NMR Spectroscopic Data

Proton Assignment	Experimental Chemical Shift ( $\delta$ , ppm) in CDCl <sub>3</sub>	Theoretical Chemical Shift ( $\delta$ , ppm)
H-3	7.20 - 7.28 (m)	Data not available
H-4	7.05 - 7.15 (m)	Data not available
H-5	7.20 - 7.28 (m)	Data not available
Phenyl H (ortho)	7.55 - 7.65 (m)	Data not available
Phenyl H (meta)	7.30 - 7.45 (m)	Data not available
Phenyl H (para)	7.20 - 7.28 (m)	Data not available

Note: Experimental data sourced from publicly available spectra. Specific peak assignments within multiplets may vary. Theoretical data for <sup>1</sup>H NMR of **2-Phenylthiophene** is not readily available in the searched literature.

**Table 2: <sup>13</sup>C NMR Spectroscopic Data**

Carbon Assignment	Experimental Chemical Shift ( $\delta$ , ppm) in CDCl <sub>3</sub>	Theoretical Chemical Shift ( $\delta$ , ppm)
C-2	144.2	Data not available
C-3	123.5	Data not available
C-4	128.0	Data not available
C-5	125.0	Data not available
Phenyl C (ipso)	134.8	Data not available
Phenyl C (ortho)	125.9	Data not available
Phenyl C (meta)	129.1	Data not available
Phenyl C (para)	127.5	Data not available

Note: Experimental data sourced from publicly available spectra. Theoretical data for <sup>13</sup>C NMR of **2-Phenylthiophene** is not readily available in the searched literature.

**Table 3: Infrared (IR) Spectroscopic Data**

Vibrational Mode	Experimental Wavenumber (cm <sup>-1</sup> ) (ATR-Neat)[1]	Theoretical Wavenumber (cm <sup>-1</sup> )
Aromatic C-H Stretch	~3100 - 3000	Data not available
C=C Aromatic Stretch	~1600 - 1450	Data not available
C-S Stretch	Not clearly assigned	Data not available
C-H Out-of-plane Bending	~900 - 675	Data not available

Note: Experimental data is based on typical ranges for the specified functional groups and information from publicly available spectra.[1] Specific peak assignments from the experimental spectrum are not provided in the source. Theoretical IR data for **2-Phenylthiophene** is not readily available in the searched literature.

**Table 4: Ultraviolet-Visible (UV-Vis) Spectroscopic Data**

Parameter	Experimental Value	Theoretical Value
$\lambda_{\text{max}}$ (nm)	Not explicitly found	Data not available

Note: While the photophysical properties of **2-phenylthiophene** are mentioned in the literature, specific experimental  $\lambda_{\text{max}}$  values were not found in the initial search.[2] Theoretical UV-Vis data for **2-Phenylthiophene** is not readily available in the searched literature.

**Table 5: Physical Properties**

Property	Experimental Value
Melting Point	34-36 °C
Boiling Point	256 °C
Molecular Weight	160.24 g/mol
Molecular Formula	C <sub>10</sub> H <sub>8</sub> S

## Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental data. Below are generalized protocols for the key spectroscopic techniques cited.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** A sample of **2-Phenylthiophene** (5-10 mg) is dissolved in a deuterated solvent (e.g., chloroform-d,  $\text{CDCl}_3$ ) to a volume of approximately 0.5-0.7 mL. The solution is then transferred to an NMR tube.
- **Data Acquisition:**  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are recorded on an NMR spectrometer (e.g., Bruker, 400 MHz).
- $^1\text{H}$  NMR: The spectrum is typically acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
- $^{13}\text{C}$  NMR: The spectrum is acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. Chemical shifts are reported in ppm relative to the solvent peak, which is calibrated against TMS.

## Infrared (IR) Spectroscopy

- **Sample Preparation (ATR):** A small amount of solid **2-Phenylthiophene** is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.<sup>[1]</sup>
- **Data Acquisition:** The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer. The spectrum is typically collected over a range of 4000-400  $\text{cm}^{-1}$ .
- **Data Processing:** The resulting interferogram is Fourier-transformed to produce the final spectrum of absorbance or transmittance versus wavenumber ( $\text{cm}^{-1}$ ). A background spectrum is typically collected and subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.

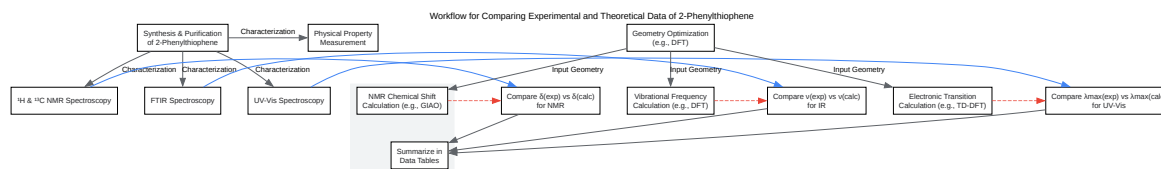
## Ultraviolet-Visible (UV-Vis) Spectroscopy

- **Sample Preparation:** A dilute solution of **2-Phenylthiophene** is prepared in a UV-transparent solvent (e.g., ethanol, cyclohexane). The concentration is adjusted to ensure that the absorbance falls within the linear range of the instrument (typically below 1.0 AU).

- **Data Acquisition:** The UV-Vis spectrum is recorded using a dual-beam spectrophotometer. A cuvette containing the pure solvent is used as a reference. The absorbance is measured over a specific wavelength range (e.g., 200-400 nm).
- **Data Analysis:** The wavelength of maximum absorbance ( $\lambda_{\text{max}}$ ) is determined from the resulting spectrum.

## Logical Workflow for Data Comparison

The cross-referencing of experimental and theoretical data is a critical workflow in chemical research. The following diagram illustrates the logical steps involved in this process.



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## References

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